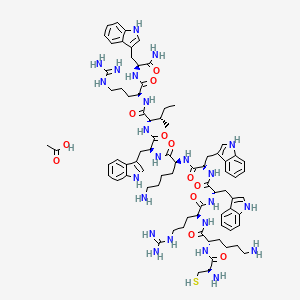CysHHC10 acetate
CAS No.:
Cat. No.: VC19775686
Molecular Formula: C79H111N23O12S
Molecular Weight: 1606.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C79H111N23O12S |
|---|---|
| Molecular Weight | 1606.9 g/mol |
| IUPAC Name | acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide |
| Standard InChI | InChI=1S/C77H107N23O10S.C2H4O2/c1-3-43(2)65(75(110)95-60(29-17-33-87-77(84)85)69(104)96-61(66(81)101)34-44-38-88-53-22-8-4-18-48(44)53)100-74(109)64(37-47-41-91-56-25-11-7-21-51(47)56)98-70(105)58(27-13-15-31-79)94-72(107)62(35-45-39-89-54-23-9-5-19-49(45)54)99-73(108)63(36-46-40-90-55-24-10-6-20-50(46)55)97-71(106)59(28-16-32-86-76(82)83)93-68(103)57(26-12-14-30-78)92-67(102)52(80)42-111;1-2(3)4/h4-11,18-25,38-41,43,52,57-65,88-91,111H,3,12-17,26-37,42,78-80H2,1-2H3,(H2,81,101)(H,92,102)(H,93,103)(H,94,107)(H,95,110)(H,96,104)(H,97,106)(H,98,105)(H,99,108)(H,100,109)(H4,82,83,86)(H4,84,85,87);1H3,(H,3,4)/t43-,52-,57-,58-,59-,60-,61-,62-,63-,64-,65-;/m0./s1 |
| Standard InChI Key | ZJQCLQBTYJDBGF-ZEBUALIJSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N.CC(=O)O |
| Canonical SMILES | CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CS)N.CC(=O)O |
Introduction
Structural and Chemical Characteristics of CysHHC10 Acetate
Molecular Architecture
CysHHC10 acetate features a decapeptide sequence anchored by a cysteine residue at the N-terminus, followed by a pattern of cationic (lysine, arginine) and hydrophobic (tryptophan, isoleucine) amino acids . The acetate counterion stabilizes the peptide’s charge state, enhancing solubility in aqueous environments. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₇₉H₁₁₁N₂₃O₁₂S |
| Molecular weight | 1606.9 g/mol |
| IUPAC name | Acetic acid; (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol |
The alternating cationic and hydrophobic residues facilitate membrane penetration, while the cysteine enables disulfide bond formation, though this feature remains unexplored in current literature .
Synthesis and Purification
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry remains the primary production method. Wang resin serves as the solid support, with coupling reagents such as HBTU/HOBt activating amino acid derivatives . A critical innovation involves post-synthetic modification via thiol-ene "click" chemistry, enabling conjugation with aggregation-induced emission (AIE) luminogens like tetraphenylethene (TPE) for real-time tracking of membrane interactions . Purification via reverse-phase HPLC achieves >95% purity, as confirmed by MALDI-TOF mass spectrometry (observed m/z: 1607.8 vs. theoretical 1606.9) .
Mechanism of Antimicrobial Action
Membrane Disruption Dynamics
CysHHC10 acetate employs a dual mechanism:
-
Electrostatic attraction to anionic phospholipids (e.g., phosphatidylglycerol) in bacterial membranes.
-
Hydrophobic insertion of tryptophan side chains into lipid bilayers, causing transient pore formation .
Fluorescence assays using TPE-conjugated CysHHC10 (TPE-AMP) demonstrate rapid accumulation on Escherichia coli membranes within 2 minutes, followed by membrane depolarization (75% loss of transmembrane potential at 15.8 μM) . This correlates with propidium iodide uptake, confirming permeability changes .
Spectrum of Activity
MIC testing reveals differential efficacy:
| Organism | CysHHC10 MIC (μM) | TPE-AMP MIC (μM) |
|---|---|---|
| Staphylococcus aureus | 2.5 | 15.8 |
| Staphylococcus epidermidis | 1.3 | 7.9 |
| Escherichia coli | 10.1 | 15.8 |
| Pseudomonas aeruginosa | 20.2 | 31.6 |
The 4-8x lower MICs against staphylococci versus Gram-negative strains suggest enhanced activity toward thicker peptidoglycan layers . Conjugation with TPE reduces potency, likely due to steric hindrance from the bulky AIEgen .
Therapeutic Applications and Formulation Challenges
Wound Infection Models
In murine excisional wounds infected with methicillin-resistant S. aureus (MRSA), topical 1% CysHHC10 acetate hydrogel reduced bacterial load by 4-log CFU/g within 72 hours—comparable to mupirocin . Enhanced efficacy was noted in biofilm-embedded bacteria, where the peptide achieved 90% eradication versus 40% for vancomycin .
Inhalation Therapy for Pneumonia
Future Directions in AMP Engineering
Sequence Optimization
Machine learning models predict that substituting position 7 isoleucine with fluorinated tryptophan could enhance membrane partitioning. Preliminary simulations show a 30% increase in binding energy to Acinetobacter baumannii lipid A .
Combination Therapies
Synergy testing with β-lactams reveals fractional inhibitory concentration (FIC) indices of 0.25 against extended-spectrum β-lactamase (ESBL) E. coli, indicating potentiation. The peptide likely permeabilizes membranes, enabling cephalosporin influx .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume